molecular formula C17H18F2N2O5S B2532668 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate CAS No. 923759-25-5

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate

Cat. No.: B2532668
CAS No.: 923759-25-5
M. Wt: 400.4
InChI Key: OKDLMPQYYMJSPT-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyanocyclohexyl group, an oxoethyl group, and a difluoromethylsulfonyl benzoate moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate typically involves multiple steps, starting with the preparation of the cyanocyclohexylamine precursor This precursor is then reacted with an oxoethylating agent under controlled conditions to form the intermediate compound

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyanocyclohexyl group, potentially converting the nitrile to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: In chemistry, [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology: The compound’s potential biological activity is of interest for drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.

Medicine: In medicine, the compound may serve as a lead compound for developing new pharmaceuticals. Its structural features can be optimized to enhance efficacy and reduce side effects.

Industry: Industrial applications include its use as an intermediate in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The cyanocyclohexyl group can interact with hydrophobic pockets, while the difluoromethylsulfonyl benzoate moiety may form hydrogen bonds or electrostatic interactions. These interactions can alter cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(methylsulfonyl)benzoate
  • [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(trifluoromethylsulfonyl)benzoate
  • [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(chloromethylsulfonyl)benzoate

Comparison: Compared to its analogs, [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate exhibits unique properties due to the presence of the difluoromethylsulfonyl group. This group enhances the compound’s stability and reactivity, making it more suitable for certain applications. Additionally, the difluoromethylsulfonyl group can influence the compound’s biological activity, potentially leading to improved therapeutic profiles.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O5S/c18-16(19)27(24,25)13-6-4-12(5-7-13)15(23)26-10-14(22)21-17(11-20)8-2-1-3-9-17/h4-7,16H,1-3,8-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDLMPQYYMJSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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